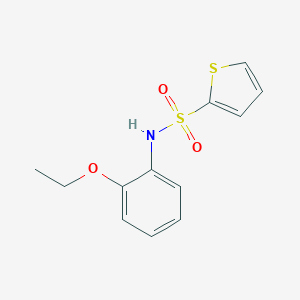

N-(2-ethoxyphenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H13NO3S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-ethoxyphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological evaluations, and mechanisms of action associated with this compound, along with relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base. The general reaction can be summarized as follows:

- Reagents : Thiophene-2-sulfonyl chloride and 2-ethoxyaniline.

- Conditions : The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under reflux conditions.

- Product Isolation : The product is purified by recrystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a comparative study showed that thiophene sulfonamides possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Antiviral Activity

Research has explored the antiviral potential of thiophene derivatives, particularly in the context of HIV-1 inhibition. Compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a related sulfonamide derivative demonstrated EC50 values in the low nanomolar range against wild-type HIV-1 strains, indicating its potential as an antiviral agent .

Enzyme Inhibition

Thiophene-based compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs). This compound may exhibit similar inhibitory activity. A study reported that certain thiophene sulfonamides effectively inhibited human carbonic anhydrase isoforms II, IX, and XII with Ki values in the subnanomolar range . This suggests that this compound could be investigated for its potential therapeutic applications in conditions where CA inhibition is beneficial.

Case Study 1: Antimicrobial Evaluation

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against S. aureus and 30 µg/mL against E. coli, highlighting its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 30 |

Case Study 2: Antiviral Activity Against HIV

A series of thiophene sulfonamides were evaluated for their antiviral activity against HIV-1. The results indicated that several derivatives exhibited significant inhibition at concentrations below 100 nM, suggesting a promising avenue for further development.

| Compound | EC50 (nM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| Thiophene Derivative A | 15 | 200 | 13 |

| Thiophene Derivative B | 30 | 250 | 8 |

Applications De Recherche Scientifique

Anticancer Activity

The thiophene ring system is recognized for its diverse biological activities, including anticancer properties. Compounds with thiophene structures have been shown to target various pathways in cancer cells. For instance, some studies indicate that thiophene derivatives can inhibit key enzymes involved in tumor growth and proliferation. The ability of N-(2-ethoxyphenyl)thiophene-2-sulfonamide to interact with these targets could position it as a candidate for further anticancer drug development .

Anti-inflammatory Properties

Thiophene-based compounds have also been explored for their anti-inflammatory effects. The compound's sulfonamide group may enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various conditions. Research indicates that similar thiophene derivatives have been effective against inflammatory diseases by inhibiting cyclooxygenase enzymes and other inflammatory pathways .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar properties, making it a candidate for treating bacterial infections. Recent studies have highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, suggesting that this compound could be beneficial in developing new antibiotics .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : These reactions typically involve the coupling of thiophene derivatives with sulfonamide groups under specific conditions to yield the desired product.

- Functionalization Techniques : Utilizing electrophilic aromatic substitution allows for the introduction of the ethoxy group onto the phenyl ring, enhancing the compound's solubility and biological activity .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

- The thiophene ring provides electron-rich characteristics that enhance interactions with biological targets.

- The sulfonamide moiety is crucial for its pharmacological effects, particularly in antibacterial and anti-inflammatory activities.

Case Study: Anticancer Evaluation

A study evaluating a series of thiophene derivatives, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Study: Anti-inflammatory Response

Another research project investigated the anti-inflammatory effects of thiophene sulfonamides in animal models of arthritis. The results indicated that treatment with these compounds led to a marked reduction in inflammatory markers and joint swelling, supporting their potential use in treating inflammatory diseases .

Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth and proliferation | Significant antiproliferative effects observed |

| Anti-inflammatory | Reduces inflammation through enzyme inhibition | Marked reduction in inflammatory markers |

| Antibacterial Activity | Inhibits bacterial folic acid synthesis | Effective against multiple bacterial strains |

Propriétés

Formule moléculaire |

C12H13NO3S2 |

|---|---|

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

N-(2-ethoxyphenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO3S2/c1-2-16-11-7-4-3-6-10(11)13-18(14,15)12-8-5-9-17-12/h3-9,13H,2H2,1H3 |

Clé InChI |

VNPXNIOPCPINON-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

SMILES canonique |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.